molecular formula C20H25N3O B2579090 N-(3,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 882749-07-7

N-(3,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B2579090
CAS No.: 882749-07-7
M. Wt: 323.44
InChI Key: LCPBMXLFRBJZPA-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of a dimethylphenyl group and a phenylpiperazine moiety, linked by an acetamide bridge. Its complex structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethylphenylamine with chloroacetyl chloride to form N-(3,4-dimethylphenyl)chloroacetamide.

    Nucleophilic Substitution: The intermediate is then reacted with 4-phenylpiperazine under nucleophilic substitution conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance yield and purity while minimizing production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetamide group.

    Substitution: The compound can participate in substitution reactions, particularly at the phenyl and piperazine rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide has been explored for various scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with neurotransmitter receptors.

    Pharmacology: Studied for its effects on the central nervous system, including potential anxiolytic and antidepressant properties.

    Biochemistry: Used as a probe to study receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, depending on the receptor type and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(3,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)acetamide
  • N-(3,4-dimethylphenyl)-2-(4-isopropylpiperazin-1-yl)acetamide

Uniqueness

N-(3,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide stands out due to the presence of the phenyl group on the piperazine ring, which can enhance its binding affinity and specificity for certain biological targets. This structural feature may confer unique pharmacological properties compared to its analogs.

Biological Activity

N-(3,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders and its interactions with various receptors. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H25_{25}N3_3O
  • Molecular Weight : 323.44 g/mol
  • CAS Number : 882749-07-7

The compound features a piperazine ring, which is known for its role in various pharmacological agents, and a dimethylphenyl moiety that may enhance its lipophilicity and receptor binding capabilities.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Serotonin Receptor Modulation : Piperazine derivatives are often used to modulate serotonin receptors. This compound may act as an agonist or antagonist at specific serotonin receptor subtypes, influencing mood and cognitive functions.
  • Neuroprotective Effects : Studies have shown that compounds similar to this one can protect neurons from damage associated with neurodegenerative diseases. For instance, they may enhance synaptic plasticity and promote neuronal survival under stress conditions.
  • Cholinesterase Inhibition : There is evidence suggesting that this compound may inhibit acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine in the brain. This inhibition could potentially enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.

In Vivo Studies

Recent studies have investigated the effects of this compound on animal models:

  • Cognitive Enhancement : In vivo experiments indicated that administration of this compound improved cognitive functions in mouse models of Alzheimer's disease by enhancing synaptic plasticity and reducing amyloid-beta toxicity .

Case Studies

  • Alzheimer's Disease Models : In a study involving 5xFAD mice (a model for Alzheimer's), the compound demonstrated significant neuroprotective effects by reversing deficits in synaptic plasticity and improving cognitive performance .
  • TRPC6 Activation : The compound was found to activate TRPC6 channels, which are implicated in synaptic function and neuroprotection. This activation led to improved cognitive outcomes in experimental models .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberMechanism of ActionKey Findings
This compound882749-07-7AChE Inhibition, Serotonin ModulationImproved cognitive function in AD models
N-(2-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide51164TRPC6 ActivationNeuroprotective effects in AD models
4-(5-Chloro-2-methylphenyl)piperazin-1-yl (PPZ1)-TRPC6 ActivationPotent neurotrophic effects observed

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-16-8-9-18(14-17(16)2)21-20(24)15-22-10-12-23(13-11-22)19-6-4-3-5-7-19/h3-9,14H,10-13,15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPBMXLFRBJZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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